molecular formula C27H20Cl2N2O2 B10967058 4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide

4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide

Cat. No.: B10967058
M. Wt: 475.4 g/mol
InChI Key: FWDCVVCWMCLTCA-UHFFFAOYSA-N
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Description

4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide is a synthetic organic compound It is characterized by the presence of chloro and diphenylacetyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a chlorobenzene derivative, nitration followed by reduction can introduce the amino group.

    Acylation: The amino group can be acylated using 2,2-diphenylacetyl chloride under basic conditions to form the amide bond.

    Chlorination: Chlorination reactions can be used to introduce the chloro groups at specific positions on the aromatic rings.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the amide nitrogen.

    Reduction: Reduction reactions could target the carbonyl group in the amide bond.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chloro-substituted aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide could have various scientific research applications:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3-chlorophenyl)-3-aminobenzamide: Similar structure but lacks the diphenylacetyl group.

    N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide: Similar structure but lacks the chloro group on the benzamide core.

Uniqueness

The presence of both chloro and diphenylacetyl groups in 4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide may confer unique chemical properties, such as increased stability, specific reactivity, or enhanced biological activity compared to similar compounds.

Properties

Molecular Formula

C27H20Cl2N2O2

Molecular Weight

475.4 g/mol

IUPAC Name

4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide

InChI

InChI=1S/C27H20Cl2N2O2/c28-21-12-7-13-22(17-21)30-26(32)20-14-15-23(29)24(16-20)31-27(33)25(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-17,25H,(H,30,32)(H,31,33)

InChI Key

FWDCVVCWMCLTCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)Cl)Cl

Origin of Product

United States

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